Palladium(2+);hexaacetate
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Overview
Description
Palladium(2+);hexaacetate, also known as palladium(II) acetate, is a chemical compound with the formula [Pd(CH₃COO)₂]₃. It is a coordination complex of palladium with acetate ligands. This compound is widely recognized for its catalytic properties and is used extensively in organic synthesis and industrial applications.
Mechanism of Action
Mode of Action
Palladium(2+);hexaacetate interacts with its targets by accelerating the rate of chemical reactions. It does this without being consumed in the process, meaning it can be used repeatedly. This compound is more reactive than the analogous platinum compound . Depending on the value of n, the compound is soluble in many organic solvents and is commonly used as a catalyst for organic reactions .
Pharmacokinetics
For example, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Biochemical Analysis
Cellular Effects
It is known that palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities
Molecular Mechanism
It is known that palladium nanostructures can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(2+);hexaacetate can be synthesized through several methods. One common laboratory method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid. This method yields a high-purity product by avoiding nitrite or nitrate impurities . Another method involves refluxing palladium black in acetic acid containing nitric acid . The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3)_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity of the product .
Chemical Reactions Analysis
Palladium(2+);hexaacetate is involved in various chemical reactions, primarily due to its catalytic properties. Some of the key reactions include:
Oxidation: this compound can act as an oxidizing agent in organic reactions, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction: In the presence of suitable reducing agents, this compound can be reduced to palladium metal, which can then catalyze hydrogenation reactions.
Substitution: this compound is widely used in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. These reactions involve the substitution of halides with various nucleophiles to form carbon-carbon bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of a base.
Heck Reaction: Aryl halides and alkenes in the presence of a base.
Stille Coupling: Aryl halides and organostannanes.
Major Products: The major products of these reactions are typically biaryl compounds, alkenes, and other complex organic molecules.
Scientific Research Applications
Palladium(2+);hexaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, carbonylation, and oxidation reactions .
Biology: this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is used in the synthesis of anticancer agents and other therapeutic compounds .
Industry: Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications .
Comparison with Similar Compounds
- Palladium(II) chloride
- Palladium(II) nitrate
- Palladium(II) trifluoroacetate
Palladium(2+);hexaacetate stands out due to its versatility and efficiency in catalyzing a wide range of organic reactions, making it an invaluable compound in both research and industrial applications.
Properties
CAS No. |
53189-26-7 |
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Molecular Formula |
C12H24O12Pd3 |
Molecular Weight |
679.6 g/mol |
IUPAC Name |
acetic acid;palladium |
InChI |
InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;; |
InChI Key |
FUKTVTHLBVPABW-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd] |
Pictograms |
Corrosive |
Synonyms |
Palladium(2+) Salt Acetic Acid Trimer; Palladium Acetate (Pd(OAc)2) Trimer; Acetic Acid Palladium Salt Trimer; Bis(acetato)palladium Trimer; Diacetatopalladium Trimer; Diacetoxypalladium Trimer; HyCat 1 Trimer; HyCat Base 1 Trimer; Palladium Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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